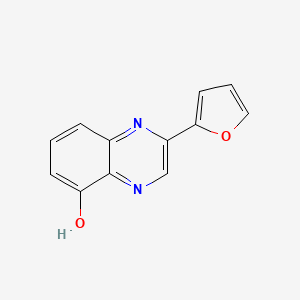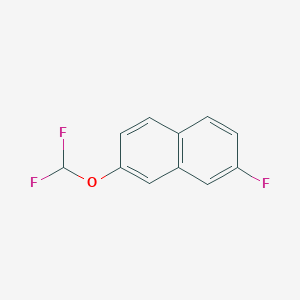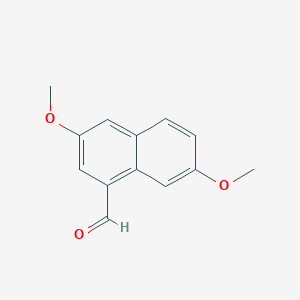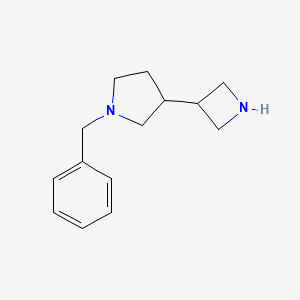
2-((Trimethylsilyl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Trimethylsilyl)oxy)quinoline is an organosilicon compound that features a quinoline ring substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)oxy)quinoline typically involves the reaction of quinoline derivatives with trimethylsilyl reagents. One common method is the reaction of 2-chloro-quinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature. This reaction yields silicon-containing trimethylsilylated quinolines with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-((Trimethylsilyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in various quinoline derivatives with different functional groups.
Scientific Research Applications
2-((Trimethylsilyl)oxy)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-((Trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the quinoline ring. This selective reactivity is crucial in organic synthesis, where specific functional groups need to be modified without affecting others.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-((Trimethylsilyl)oxy)quinoline.
Quinoline N-oxide: An oxidized derivative of quinoline.
Trimethylsilyl cyanide (TMSCN): A reagent used in the synthesis of trimethylsilylated quinolines.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting other functional groups sets it apart from similar compounds.
Properties
CAS No. |
52523-31-6 |
|---|---|
Molecular Formula |
C12H15NOSi |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
trimethyl(quinolin-2-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-9H,1-3H3 |
InChI Key |
OMMPNYQWOCWPRA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)


![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)



![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)


